molecular formula C21H18N2O4S B3754824 N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B3754824
M. Wt: 394.4 g/mol
InChI Key: GPHMWFWJNVAIQD-UJUKKVGJSA-N
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Description

“N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide” is a complex organic compound that features a thiazolidine ring, a phenyl group, and an acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.

    Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Formation of the Acetamide Moiety: This can be done by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiazolidine ring.

    Reduction: Reduction reactions might target the carbonyl groups within the thiazolidine ring.

    Substitution: Substitution reactions could occur at the phenyl ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

Medicinal applications might include its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide” would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in diabetes treatment.

    Phenylacetamides: Often studied for their analgesic and anti-inflammatory properties.

Uniqueness

What sets “N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14(11-15-7-3-2-4-8-15)12-18-20(26)23(21(27)28-18)13-19(25)22-16-9-5-6-10-17(16)24/h2-12,24H,13H2,1H3,(H,22,25)/b14-11+,18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHMWFWJNVAIQD-UJUKKVGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
Reactant of Route 3
N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
Reactant of Route 6
N-(2-hydroxyphenyl)-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

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